molecular formula C16H14F3N5O B2695411 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethyl)benzamide CAS No. 2034324-68-8

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethyl)benzamide

Cat. No. B2695411
CAS RN: 2034324-68-8
M. Wt: 349.317
InChI Key: TTYCAIATLSVKPJ-UHFFFAOYSA-N
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Description

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethyl)benzamide, commonly referred to as TPA023, is a synthetic compound that belongs to the class of benzamide derivatives. TPA023 is a potent and selective agonist of the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. In recent years, TPA023 has gained significant attention from the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders.

Scientific Research Applications

Chemosensing Applications

The compound’s structure suggests potential chemosensing capabilities. Notably, [1,2,3]triazolo[1,5-a]pyridine derivatives have been studied as molecular chemosensors for metal ions . In particular, tridentate ligands based on the triazolopyridine–pyridine nucleus exhibit fluorescent properties and have been tested for metal ion detection. The Zn^2+ TPT 1:1 complex, formed with this compound, efficiently senses anions, especially nitrite and cyanide.

Transition-Metal-Free Synthesis of 5-Amino-1,2,3-Triazoles

The compound’s triazole moiety can be leveraged for synthetic applications. Researchers have developed a transition-metal-free strategy to construct 5-amino-1,2,3-triazoles using carbodiimides and diazo compounds. This protocol involves a cascade nucleophilic addition/cyclization process under mild conditions . Such synthetic pathways are valuable for drug discovery and materials science.

Ring Opening Reactions

The triazole ring in 1,2,3-triazolo[1,5-a]pyridines can undergo ring-opening reactions. For instance, bromine, aqueous sulfuric acid, glacial acetic acid, and selenium dioxide have been used to open the triazole ring, resulting in products like dibromomethyl and hydroxy derivatives . These transformations offer opportunities for functionalization and diversification of the compound.

properties

IUPAC Name

N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N5O/c17-16(18,19)13-5-3-12(4-6-13)14(25)20-7-1-2-11-8-21-15-22-10-23-24(15)9-11/h3-6,8-10H,1-2,7H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTYCAIATLSVKPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCCC2=CN3C(=NC=N3)N=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethyl)benzamide

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